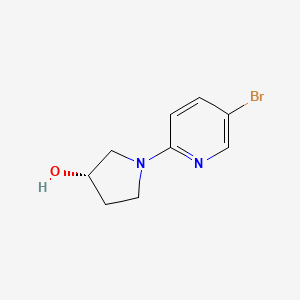

(S)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S)-1-(5-bromopyridin-2-yl)pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O/c10-7-1-2-9(11-5-7)12-4-3-8(13)6-12/h1-2,5,8,13H,3-4,6H2/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXRFQXQWZRXLBR-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1O)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40653110 | |

| Record name | (3S)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946002-90-0 | |

| Record name | (3S)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol: A Key Building Block in Kinase Inhibitor Discovery

CAS Number: 946002-90-0

Abstract

(S)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol is a chiral heterocyclic compound that has garnered significant attention in medicinal chemistry, primarily as a crucial intermediate in the synthesis of potent and selective kinase inhibitors. Its unique structural features, comprising a stereodefined pyrrolidinol moiety attached to a bromopyridine core, make it an invaluable building block for creating molecules that can effectively target the active sites of various kinases. This technical guide provides a comprehensive overview of its chemical properties, synthesis, purification, analytical characterization, and its pivotal role in the development of targeted therapeutics, particularly Bruton's tyrosine kinase (BTK) inhibitors.

Introduction: The Significance of the Pyrrolidine Scaffold in Drug Discovery

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a prevalent structural motif in a vast array of biologically active compounds, including many approved drugs.[1][2][3] Its non-planar, flexible nature allows for the precise spatial orientation of substituents, enabling effective interaction with biological targets. The incorporation of a hydroxyl group and a defined stereocenter, as seen in (S)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol, further enhances its utility by providing a handle for hydrogen bonding and enabling enantioselective interactions with chiral protein pockets. The bromopyridine fragment serves as a versatile anchor for further chemical modifications, often through cross-coupling reactions, to build more complex molecular architectures.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (S)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol is essential for its effective use in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 946002-90-0 | [1][4] |

| Molecular Formula | C₉H₁₁BrN₂O | [5][6] |

| Molecular Weight | 243.10 g/mol | [5][6] |

| IUPAC Name | (S)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol | [5] |

| Appearance | Off-white to light yellow solid | [5] |

| Purity | Typically ≥95% | [5] |

| Storage | Store at 2-8 °C, protected from light and moisture | [5] |

Synthesis and Purification

The enantioselective synthesis of (S)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol is a critical step to ensure the stereochemical purity of the final drug substance. While multiple synthetic routes to chiral pyrrolidines have been reported, a common and efficient method involves the nucleophilic substitution reaction between 2,5-dibromopyridine and (S)-pyrrolidin-3-ol.[1][2][4]

General Synthetic Workflow

The synthesis generally proceeds as a nucleophilic aromatic substitution (SNAAr) reaction. The lone pair of the secondary amine in (S)-pyrrolidin-3-ol attacks the electron-deficient C2 position of 2,5-dibromopyridine. The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid byproduct.

Caption: General synthetic scheme for (S)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol.

Detailed Experimental Protocol (Illustrative)

The following is an illustrative protocol based on general procedures for similar reactions.[1][2][4] Optimization of reaction conditions may be necessary.

-

Reaction Setup: To a solution of (S)-pyrrolidin-3-ol (1.0 eq) in a suitable aprotic polar solvent such as dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP), add 2,5-dibromopyridine (1.1 eq) and a base such as potassium carbonate (K₂CO₃, 2.0 eq) or N,N-diisopropylethylamine (DIPEA, 2.0 eq).

-

Reaction Execution: Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.[6]

Purification of Enantiomers

Achieving high enantiomeric purity is paramount. While the use of an enantiomerically pure starting material like (S)-pyrrolidin-3-ol is the primary strategy, racemization can sometimes occur. Therefore, purification methods to separate enantiomers are crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for both analytical and preparative separation of chiral compounds.[3][7]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]

- 4. mdpi.com [mdpi.com]

- 5. 1-(5-bromopyridin-2-yl)pyrrolidin-3-ol 95% | CAS: 1159816-64-4 | AChemBlock [achemblock.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Introduction: The Strategic Value of Pyrrolidine and Pyridine Scaffolds

An In-Depth Technical Guide to (S)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol: A Key Building Block for Drug Discovery

Executive Summary: (S)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol is a heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. With a molecular weight of 243.1 g/mol , this chiral building block incorporates three key structural motifs: a brominated pyridine ring, a pyrrolidine scaffold, and a secondary alcohol.[1][2] This unique combination provides medicinal chemists with a versatile platform for synthesizing novel molecular entities. The brominated pyridine serves as a crucial handle for advanced synthetic transformations, such as cross-coupling reactions, while the chiral pyrrolidinol core offers a three-dimensional architecture that is highly valued in modern drug design for its ability to effectively probe biological target space.[3] This guide provides a comprehensive overview of the compound's physicochemical properties, a validated synthetic protocol, analytical characterization methods, and its strategic applications in drug development.

In the landscape of medicinal chemistry, heterocyclic compounds form the backbone of a vast number of approved drugs.[4] Their structural diversity and ability to engage in various biological interactions make them privileged scaffolds in drug design. Among these, the pyrrolidine ring, a five-membered saturated heterocycle, is particularly noteworthy.[5] Its non-planar, sp³-rich structure provides an increased three-dimensional coverage compared to flat aromatic systems, which is crucial for achieving high-affinity and selective interactions with protein targets.[3]

The pyridine ring is another cornerstone of pharmaceutical development, prized for its electronic properties, metabolic stability, and ability to act as a hydrogen bond acceptor. The incorporation of a bromine atom onto the pyridine ring, as seen in (S)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol, is a deliberate design choice. It not only modulates the electronic character of the ring system but, more importantly, serves as a versatile synthetic handle for introducing molecular complexity through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the rapid generation of compound libraries to explore structure-activity relationships (SAR).

Physicochemical Properties and Molecular Structure

The fundamental characteristics of (S)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol are summarized below. A precise understanding of these properties is essential for its effective use in synthesis and formulation.

| Property | Value | Source |

| Molecular Weight | 243.1 g/mol | [1][2] |

| Molecular Formula | C₉H₁₁BrN₂O | [1] |

| IUPAC Name | (3S)-1-(5-bromopyridin-2-yl)pyrrolidin-3-ol | [1][2] |

| CAS Number | 1159816-64-4 | [1] |

| Canonical SMILES | C1CN(C[C@H]1O)C2=NC=C(C=C2)Br | [2] |

| Appearance | White to off-white solid | |

| Purity | Typically ≥95% | [1][2] |

| Storage Conditions | Store at 0-8 °C | [1] |

Molecular Structure Diagram

The diagram below illustrates the two-dimensional structure of (S)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol, highlighting the key functional groups and the chiral center.

Caption: 2D structure of (S)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol.

Synthesis and Purification Protocol

The synthesis of (S)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol is most efficiently achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This approach is widely used in pharmaceutical chemistry for its reliability and functional group tolerance.

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol describes a representative procedure. Researchers should optimize conditions based on available equipment and scale.

-

Reagent Preparation:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2,5-dibromopyridine (1.0 eq).

-

Add a suitable high-boiling point polar aprotic solvent such as N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO) to dissolve the starting material (approx. 5-10 mL per gram of 2,5-dibromopyridine).

-

Causality: High-boiling polar aprotic solvents are chosen because they can effectively solvate the reactants and are stable at the high temperatures required to overcome the activation energy of the SₙAr reaction.

-

-

Addition of Reactants:

-

Add (S)-3-Hydroxypyrrolidine (1.1 eq). A slight excess is used to ensure complete consumption of the more expensive dibromopyridine.

-

Add a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).

-

Causality: The base is critical for scavenging the hydrobromic acid (HBr) byproduct generated during the reaction. This prevents the protonation of the pyrrolidine nitrogen, which would render it non-nucleophilic and halt the reaction.

-

-

Reaction:

-

Heat the reaction mixture to 100-140 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the 2,5-dibromopyridine is consumed (typically 12-24 hours).

-

-

Workup and Extraction:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with water and a suitable organic solvent like ethyl acetate or dichloromethane.

-

Transfer to a separatory funnel and extract the aqueous layer three times with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Causality: This standard aqueous workup removes the polar solvent (NMP/DMSO) and inorganic salts, providing a crude product for purification.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel.

-

Use a gradient elution system, typically starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or a mixture of dichloromethane/methanol).

-

Causality: The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the desired product, which has intermediate polarity due to the hydroxyl and nitrogen atoms.

-

Analytical Validation

Confirming the identity, purity, and stereochemical integrity of the final compound is paramount.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show characteristic signals for the three distinct protons on the pyridine ring, as well as signals for the protons on the pyrrolidine ring, including a methine proton adjacent to the hydroxyl group.

-

¹³C NMR will confirm the presence of nine unique carbon atoms, including those in the aromatic and aliphatic regions.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) mass spectrometry will show a molecular ion peak [M+H]⁺ at approximately m/z 243 and 245.

-

Trustworthiness: The presence of two peaks of nearly equal intensity is a definitive isotopic signature for a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes), providing strong evidence for the compound's identity.

-

-

Chiral High-Performance Liquid Chromatography (HPLC):

-

To validate the enantiomeric purity, the sample should be analyzed on a chiral stationary phase column (e.g., Chiralpak®). The retention time should be compared against a racemic standard or the (R)-enantiomer to confirm that the product is predominantly the (S)-enantiomer.

-

Applications in Drug Discovery

(S)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol is not an active pharmaceutical ingredient itself but rather a high-value intermediate. Its utility lies in its strategic design, which allows for diversification at two key positions.

-

Derivatization of the Hydroxyl Group: The secondary alcohol is a nucleophile that can be readily converted into ethers, esters, or other functional groups. This allows chemists to fine-tune properties like solubility, lipophilicity, and metabolic stability, or to introduce moieties that can form specific interactions (e.g., hydrogen bonds) with a biological target.

-

Cross-Coupling at the Bromine Position: The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions.

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing new aryl or alkyl groups.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing diverse amine functionalities.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, useful for creating rigid linkers.

-

By leveraging these reaction handles, drug discovery teams can rapidly synthesize a diverse array of analogues for biological screening, accelerating the hit-to-lead and lead optimization phases of a project.[6]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

| Hazard Type | GHS Statement | Precautionary Measures |

| Acute Toxicity | H302: Harmful if swallowed | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. |

| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves. |

| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. |

(Data derived from similar compounds)[1][7]

The compound should be handled in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.

Conclusion

(S)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol is a quintessential example of a modern chemical building block designed for efficiency and versatility in drug discovery. Its molecular weight of 243.1 g/mol belies a sophisticated architecture that combines a chiral, 3D-rich scaffold with two distinct and orthogonal synthetic handles. This enables researchers to systematically and rapidly explore chemical space, facilitating the development of novel therapeutics with optimized potency, selectivity, and pharmacokinetic profiles. A thorough understanding of its properties, synthesis, and safe handling is essential for any scientist looking to leverage this powerful tool in their research endeavors.

References

-

PubChem. 2-Amino-5-bromo-3-hydroxypyridine. [Link]

-

Vitale, P., et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 2022. [Link]

-

PubChem. 1-(5-Bromopyridin-2-yl)pyrrolidin-2-one. [Link]

-

Hosseininezhad, S., & Ramazani, A. Recent Advances in the Synthesis of Pyrrolidines. ResearchGate, 2023. [Link]

-

Detsi, A., et al. Synthesis of New Optically Active 2-Pyrrolidinones. Molecules, 2009. [Link]

-

Kozlov, N. G., et al. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 2022. [Link]

-

Barone, A., et al. Recent Advances: Heterocycles in Drugs and Drug Discovery. MDPI, 2024. [Link]

- Google Patents. CN104387384A - Synthetic process of 5-bromo-7-azaindole.

-

European Pharmaceutical Review. Applications in drug development. [Link]

-

Wikipedia. Pyrrolidine. [Link]

-

Subbaiah, M. A. M., et al. Prodrugs as empowering tools in drug discovery and development. Chemical Society Reviews, 2024. [Link]

-

Cenmed Enterprises. (S)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol. [Link]

Sources

- 1. 1-(5-bromopyridin-2-yl)pyrrolidin-3-ol 95% | CAS: 1159816-64-4 | AChemBlock [achemblock.com]

- 2. cenmed.com [cenmed.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. 1-(5-Bromopyridin-2-yl)pyrrolidin-2-one | C9H9BrN2O | CID 49853518 - PubChem [pubchem.ncbi.nlm.nih.gov]

(S)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol chemical properties

An In-depth Technical Guide to (S)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol

Introduction

(S)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol is a chiral heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure incorporates three key features that make it a versatile building block: a pyridine ring, a bromine atom, and a chiral pyrrolidinol moiety. The pyridine and pyrrolidine scaffolds are prevalent in a vast array of biologically active molecules and approved pharmaceuticals, valued for their ability to form critical hydrogen bonds and engage in various receptor interactions.[1] The bromine atom serves as a convenient synthetic handle for elaboration through cross-coupling reactions, allowing for the construction of more complex molecular architectures. Furthermore, the stereochemistry of the pyrrolidinol group provides a basis for creating enantiomerically pure compounds, a critical aspect of modern drug design to ensure target specificity and reduce off-target effects.

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of (S)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol, with a focus on its utility as a precursor in the development of novel therapeutic agents.

Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of a compound is essential for its effective use in a research setting.

Nomenclature and Chemical Identifiers

The compound is systematically named and cataloged under various chemical identification systems.

| Identifier | Value | Source |

| IUPAC Name | (3S)-1-(5-bromopyridin-2-yl)pyrrolidin-3-ol | [2] |

| CAS Number | 946002-90-0 | [2] |

| Molecular Formula | C₉H₁₁BrN₂O | [3] |

| Molecular Weight | 243.10 g/mol | [2][3] |

| PubChem CID | 34181101 | [3] |

Structural and Physicochemical Data

The structural arrangement and resulting physical characteristics define the compound's behavior in chemical and biological systems.

Caption: 2D structure of (S)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol.

| Property | Value |

| Appearance | Solid |

| Purity | ≥95% |

| Isomeric SMILES | C1CN(C[C@H]1O)C2=NC=C(C=C2)Br[3] |

| InChI | InChI=1S/C9H11BrN2O/c10-7-3-4-8(12-5-7)13-2-1-6(14)11-13/h3-4,6,14H,1-2,5H2/t6-/m0/s1[2] |

Synthesis and Reactivity Profile

The synthetic accessibility and predictable reactivity of (S)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol are central to its role as a chemical building block.

Proposed Synthetic Pathway

While specific, detailed preparations are often proprietary, a logical and commonly employed synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the electron-deficient nature of the pyridine ring, which is further activated by the bromine substituent.

The proposed synthesis proceeds as follows:

-

Reaction Setup: 2,5-Dibromopyridine and (S)-3-Hydroxypyrrolidine are combined in a suitable high-boiling polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Base Addition: A non-nucleophilic base, typically potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), is added to the mixture. The base serves to deprotonate the secondary amine of the pyrrolidine, generating the nucleophile in situ.

-

Nucleophilic Attack: The deprotonated (S)-3-hydroxypyrrolidine attacks the C2 position of the 2,5-dibromopyridine ring. The C2 position is more electrophilic and sterically accessible than the C5 position, leading to regioselective substitution.

-

Work-up and Purification: After the reaction is complete, an aqueous work-up is performed to remove the base and solvent. The crude product is then purified, typically by column chromatography on silica gel, to yield the desired (S)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol.

Caption: Proposed workflow for the synthesis of the title compound.

Chemical Reactivity

The molecule's reactivity is governed by its three primary functional groups:

-

5-Bromopyridine Moiety: The carbon-bromine bond is a key site for further functionalization. It readily participates in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig amination, allowing for the introduction of a wide range of aryl, heteroaryl, or amino substituents.

-

Pyrrolidin-3-ol Moiety: The secondary alcohol is nucleophilic and can undergo standard alcohol transformations, including oxidation to the corresponding ketone, esterification, or etherification. These modifications can be used to modulate the compound's physicochemical properties, such as solubility and lipophilicity.

-

Tertiary Amine: The nitrogen atom of the pyrrolidine ring is a tertiary amine and can act as a base or a hydrogen bond acceptor, which is often crucial for binding to biological targets.

Applications in Drug Discovery

The unique structural combination of (S)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol makes it a valuable intermediate, particularly in the search for new antibacterial agents. Heterocyclic compounds are foundational in drug discovery due to their diverse structures and ability to interact with a wide range of biological targets.[4]

Precursor for Anti-Tuberculosis Agents

A significant application of this compound is in the synthesis of novel inhibitors targeting mycobacterial ATP synthase.[2] ATP synthase is a critical enzyme for energy production in Mycobacterium tuberculosis, the causative agent of tuberculosis. Inhibiting this enzyme effectively starves the bacterium of energy, leading to cell death.

(S)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol serves as a key precursor for pyrazolo[1,5-a]pyrimidine derivatives. These derivatives have demonstrated potent activity against M. tuberculosis, including drug-resistant strains.[2] The chiral pyrrolidinol portion of the molecule is often essential for achieving high binding affinity and specificity to the enzyme target.[2]

Safety, Handling, and Storage

Proper handling and storage are imperative to ensure laboratory safety and maintain the integrity of the compound.

Hazard Identification

Based on available safety data, the compound presents several hazards.

| Hazard Class | Statement | Pictogram |

| Acute Toxicity | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |

| Skin Irritation | H315: Causes skin irritation | GHS07 (Exclamation Mark) |

| Eye Irritation | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |

| Respiratory Irritation | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |

Data compiled from multiple sources which may be for related bromopyridine compounds.[5][6][7]

Recommended Precautions and Storage

Handling:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[8]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]

-

Avoid breathing dust, fumes, or vapors.[8]

-

Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[6]

Storage:

-

Store in a tightly sealed container in a cool, dry place.[9]

-

The recommended storage temperature is between 2-8°C.[2]

-

Keep away from incompatible materials such as strong oxidizing agents.[8]

Conclusion

(S)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol is a high-value chiral building block with significant potential in synthetic and medicinal chemistry. Its well-defined structure, predictable reactivity, and demonstrated utility as a precursor for potent anti-tuberculosis agents underscore its importance for researchers and drug development professionals. A comprehensive understanding of its chemical properties, synthetic routes, and safety protocols, as outlined in this guide, is crucial for leveraging its full potential in the design and discovery of next-generation therapeutics.

References

-

TCI Chemicals. 1-(5-Bromopyridin-2-yl)ethan-1-one | 214701-49-2. TCI (Shanghai) Development Co., Ltd.

-

PubChem. 2-Amino-5-bromo-3-hydroxypyridine. National Center for Biotechnology Information.

-

ChemicalBook. 1-(5-BROMO-PYRIDIN-2-YL)-ETHANONE | 214701-49-2.

-

Advanced ChemBlocks. 1-(5-bromopyridin-2-yl)pyrrolidin-3-ol 95%.

-

Sigma-Aldrich. 1-(5-Bromopyridin-2-yl)ethanone | 214701-49-2.

-

Fisher Scientific. SAFETY DATA SHEET.

-

ECHEMI. 5-Bromo-3-pyridinol SDS, 74115-13-2 Safety Data Sheets.

-

Jubilant Ingrevia. 3-Bromopyridine Safety Data Sheet.

-

Sigma-Aldrich. SAFETY DATA SHEET.

-

CymitQuimica. 1-(5-Bromopyridin-2-yl)ethan-1-ol.

-

MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

-

MDPI. Recent Advances: Heterocycles in Drugs and Drug Discovery.

-

PubChemLite. 1-(5-bromopyridin-2-yl)pyrrolidin-2-one.

-

Sigma-Aldrich. 2-Amino-5-bromopyridine 97%.

-

Cenmed Enterprises. (S)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol.

-

BLD Pharm. 5-Bromopyridin-2-ol | 13466-38-1.

-

PubMed. Discovery of spiro[indole-3,2'-pyrrolidin]-2(1H)-one based inhibitors targeting Brr2, a core component of the U5 snRNP.

-

2a biotech. Products.

-

Cheméo. Chemical Properties of Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)- (CAS 54-11-5).

-

Santa Cruz Biotechnology. 1-(5-Bromo-pyridine-3-carbonyl)-pyrrolidine-2-carboxylic acid | CAS 126581-82-6.

-

Chemsrc. 2-(5-bromopyridin-3-yl)propan-2-ol.

-

ECHEMI. Buy N-(5-Bromopyridin-2-yl)pyrrolidine from JHECHEM CO LTD.

-

Benchchem. (S)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol.

-

LabSolu. 3-bromo-5-(pyrrolidin-1-yl)pyridine.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (S)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol|CAS 946002-90-0 [benchchem.com]

- 3. cenmed.com [cenmed.com]

- 4. mdpi.com [mdpi.com]

- 5. 1-(5-bromopyridin-2-yl)pyrrolidin-3-ol 95% | CAS: 1159816-64-4 | AChemBlock [achemblock.com]

- 6. echemi.com [echemi.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. fishersci.com [fishersci.com]

- 9. 13466-38-1|5-Bromopyridin-2-ol|BLD Pharm [bldpharm.com]

Introduction: The Significance of the Pyrrolidine Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Synthesis of (S)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol

The pyrrolidine ring is a cornerstone of medicinal chemistry, serving as a vital structural motif in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Its prevalence stems from its unique three-dimensional, non-planar structure which allows for a more comprehensive exploration of pharmacophore space compared to its flat aromatic counterparts.[2] This saturated heterocyclic system is a key component in numerous therapeutic agents, including antibiotics, antivirals, and central nervous system drugs.[3]

Within this class, chiral 3-hydroxypyrrolidine derivatives are particularly valuable as synthetic intermediates.[4][5] The stereochemically defined hydroxyl and amino functionalities provide precise vectors for molecular recognition and interaction with biological targets. (S)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol is a prime example of such a high-value building block. It serves as a critical precursor in the development of novel therapeutics, most notably in the synthesis of potent pyrazolo[1,5-a]pyrimidine inhibitors of mycobacterial ATP synthase, which are promising agents in the fight against tuberculosis, including drug-resistant strains.[6] The molecule's design is strategically sound: the chiral pyrrolidin-3-ol moiety offers a scaffold for stereospecific interactions, while the bromopyridine ring provides a reactive handle for further molecular elaboration via cross-coupling reactions.[6]

This guide provides a comprehensive overview of the primary synthetic pathway to (S)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol, focusing on the underlying chemical principles, a detailed experimental protocol, and the rationale behind methodological choices, aimed at researchers and scientists in the field of drug development.

Retrosynthetic Analysis and Core Synthetic Strategy

The most logical and industrially scalable approach to constructing the target molecule involves a direct coupling of the two key heterocyclic fragments. A retrosynthetic analysis reveals two primary starting materials: 2,5-dibromopyridine and the chiral synthon, (S)-pyrrolidin-3-ol.

Caption: Retrosynthetic analysis of the target molecule.

The key transformation is the formation of the C-N bond between the pyridine C2 position and the pyrrolidine nitrogen. This is typically achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. This strategy is advantageous because the starting materials are either commercially available or readily synthesized.

The Core Reaction: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of heterocyclic chemistry for forming carbon-heteroatom bonds.[7] The reaction proceeds via a stepwise addition-elimination mechanism.

Mechanism and Rationale:

-

Nucleophilic Attack: The secondary amine of (S)-pyrrolidin-3-ol, acting as the nucleophile, attacks the electron-deficient C2 position of the 2,5-dibromopyridine ring. The bromine atom at C5 acts as an electron-withdrawing group, further activating the C2 position for nucleophilic attack.

-

Formation of the Meisenheimer Complex: This attack forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring, particularly onto the electronegative nitrogen atom.

-

Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the bromide ion from the C2 position, which is a good leaving group.

Caption: Workflow of the SNAr synthesis pathway.

Causality Behind Experimental Choices:

-

Substrate: 2,5-Dibromopyridine is an ideal substrate. The bromine at C2 is the leaving group, while the bromine at C5 serves as an essential electron-withdrawing group to activate the ring for SNAr.

-

Solvent: A polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is employed. These solvents can solvate the cation of the base while leaving the nucleophile relatively free, and they effectively stabilize the charged Meisenheimer intermediate, thereby lowering the activation energy of the reaction.

-

Base: A non-nucleophilic base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or N,N-Diisopropylethylamine (DIPEA) is crucial. Its role is to act as a scavenger for the hydrobromic acid (HBr) that is generated during the reaction, driving the equilibrium towards the product. Cesium carbonate is often a superior choice due to its higher solubility in organic solvents and the "cesium effect," which can accelerate SNAr reactions.

-

Temperature: The reaction typically requires elevated temperatures (e.g., 80-120 °C) to overcome the activation energy barrier for the initial nucleophilic attack and the subsequent elimination step.

Synthesis of the Chiral Precursor: (S)-pyrrolidin-3-ol

The enantiopurity of the final product is entirely dependent on the quality of the chiral starting material, (S)-pyrrolidin-3-ol. While commercially available, its synthesis is a critical aspect of the overall process. Efficient methods often start from readily available chiral pool materials. One established method involves the preparation from chiral epichlorohydrin and sodium cyanide, followed by protection of the hydroxyl group, reduction of the nitrile, and subsequent intramolecular cyclization.[8] This multi-step process ensures high yield and excellent optical purity of the crucial intermediate.[8]

Detailed Experimental Protocol

This protocol is a representative example and may require optimization based on specific laboratory conditions and reagent purity.

Reaction: 2,5-Dibromopyridine + (S)-pyrrolidin-3-ol → (S)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Quantity |

| 2,5-Dibromopyridine | 236.88 | 1.0 | (e.g., 5.00 g) |

| (S)-pyrrolidin-3-ol | 87.12 | 1.1 | (e.g., 2.02 g) |

| Potassium Carbonate | 138.21 | 2.5 | (e.g., 7.28 g) |

| DMSO | - | - | (e.g., 50 mL) |

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dibromopyridine (1.0 eq.), (S)-pyrrolidin-3-ol (1.1 eq.), and potassium carbonate (2.5 eq.).

-

Solvent Addition: Add anhydrous DMSO to the flask under an inert atmosphere (e.g., nitrogen or argon). The volume should be sufficient to create a stirrable slurry (approx. 0.4 M concentration of the limiting reagent).

-

Heating: Immerse the flask in a preheated oil bath at 100 °C.

-

Reaction Monitoring: Stir the reaction mixture vigorously at this temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 2,5-dibromopyridine is consumed (typically 12-24 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully pour the mixture into a separatory funnel containing water (approx. 5x the volume of DMSO).

-

Extract the aqueous phase with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous phase). The product is expected to be in the organic layer.

-

Combine the organic extracts and wash with brine (saturated NaCl solution) to remove residual DMSO and water.

-

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, for example, starting with 100% hexane and gradually increasing the polarity with ethyl acetate (e.g., 0% to 50% ethyl acetate in hexane), is typically effective for separating the product from unreacted starting materials and byproducts.

-

Characterization: The pure fractions, identified by TLC, are combined and concentrated to yield (S)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol as a solid or viscous oil. The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The enantiomeric excess should be determined by chiral HPLC.

Conclusion

The synthesis of (S)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol via Nucleophilic Aromatic Substitution is a robust and efficient method for producing this valuable pharmaceutical intermediate. The success of the synthesis hinges on the careful selection of reaction conditions—specifically the solvent, base, and temperature—and the use of high-purity chiral (S)-pyrrolidin-3-ol. This guide provides a solid foundation for researchers to successfully execute this synthesis, enabling further exploration and development of novel therapeutics derived from this versatile scaffold.

References

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-

Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

-

Catalysis in aromatic nucleophilic substitution. Part 6. Reactions of 2-methoxy-3-nitrothiophen with cyclic secondary amines in methanol and benzene. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

- Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.

-

Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. National Institutes of Health. [Link]

- Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.

-

Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Semantic Scholar. [Link]

-

Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. National Institutes of Health. [Link]

-

Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

-

Recent Advances: Heterocycles in Drugs and Drug Discovery. MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances: Heterocycles in Drugs and Drug Discovery [mdpi.com]

- 4. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]

- 5. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (S)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol|CAS 946002-90-0 [benchchem.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]

Spectroscopic Analysis of (S)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol: A Technical Guide

Abstract

(S)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol is a chiral heterocyclic compound of significant interest in medicinal chemistry, particularly in the development of novel therapeutic agents. Its structural and electronic properties, which are crucial for its biological activity and potential applications in drug design, can be thoroughly elucidated through a combination of modern spectroscopic techniques. This guide provides a comprehensive overview of the expected spectroscopic data for this molecule, including ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The causality behind experimental choices and the interpretation of the spectral data are discussed in detail to provide researchers, scientists, and drug development professionals with a practical framework for the characterization of this and related compounds.

Introduction

The unequivocal structural confirmation and purity assessment of active pharmaceutical ingredients (APIs) and key intermediates are paramount in the drug discovery and development process. (S)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol, with its distinct pyridine and chiral pyrrolidinol moieties, presents a unique spectroscopic fingerprint. This document serves as a detailed technical guide to the spectroscopic characterization of this molecule, offering insights into the principles of data acquisition and interpretation.

The molecular structure of (S)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol is presented below:

Caption: Molecular structure of (S)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For (S)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol, both ¹H and ¹³C NMR are essential for structural verification.

¹H NMR Spectroscopy

Experimental Protocol:

A standard ¹H NMR spectrum would be acquired on a 400 MHz or higher field spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Tune and shim the spectrometer for optimal resolution and lineshape.

-

Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

-

Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction.

Data Interpretation:

The expected chemical shifts (δ) in the ¹H NMR spectrum are summarized in the table below. The proton numbering corresponds to the IUPAC nomenclature.

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constants (Hz) |

| H-6' (Pyridine) | 8.0 - 8.2 | d | 1H | J ≈ 2.5 |

| H-4' (Pyridine) | 7.5 - 7.7 | dd | 1H | J ≈ 8.5, 2.5 |

| H-3' (Pyridine) | 6.3 - 6.5 | d | 1H | J ≈ 8.5 |

| H-3 (Pyrrolidine) | 4.4 - 4.6 | m | 1H | |

| H-5a, H-5b (Pyrrolidine) | 3.5 - 3.8 | m | 2H | |

| H-2a, H-2b (Pyrrolidine) | 3.3 - 3.6 | m | 2H | |

| H-4a, H-4b (Pyrrolidine) | 1.9 - 2.2 | m | 2H | |

| OH | Variable (broad) | s | 1H |

Causality behind Experimental Choices: The choice of a high-field NMR spectrometer (≥400 MHz) is crucial for resolving the complex spin systems of the pyrrolidine ring protons. CDCl₃ is a common choice for its good solubilizing power and minimal interference in the proton spectrum. However, if the compound has limited solubility or if hydrogen bonding with the hydroxyl group needs to be observed, DMSO-d₆ would be a more appropriate solvent. The broad signal for the hydroxyl proton is due to chemical exchange and its position is highly dependent on concentration and solvent.

An In-Depth Technical Guide to the ¹H NMR Spectrum of (S)-1-(5-Bromopyyridin-2-yl)pyrrolidin-3-ol

Authored by: A Senior Application Scientist

Date: January 23, 2026

Introduction

(S)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, combining a substituted pyridine ring with a chiral pyrrolidinol moiety, makes it a valuable building block for the synthesis of complex molecular architectures with potential therapeutic applications. Accurate structural elucidation and confirmation are paramount in the development of such molecules. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton (¹H) NMR, stands as the most powerful and definitive tool for this purpose.

This guide provides a comprehensive analysis and interpretation of the ¹H NMR spectrum of (S)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol. We will delve into the theoretical prediction of the spectrum, including chemical shifts (δ), coupling constants (J), and signal multiplicities, based on fundamental NMR principles. This analysis is supported by a detailed, field-proven protocol for sample preparation and data acquisition, ensuring the highest standards of scientific integrity. This document is intended for researchers, scientists, and drug development professionals who rely on NMR for unambiguous molecular characterization.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, we must first identify the distinct proton environments within the molecule. The structure is comprised of two key fragments: the 5-bromopyridine ring and the (S)-pyrrolidin-3-ol ring.

-

5-Bromopyridine Ring: This aromatic system contains three non-equivalent protons, designated H-3, H-4, and H-6. Their chemical shifts are influenced by the electronegativity of the nitrogen atom, the electron-withdrawing effect of the bromine atom, and the electron-donating effect of the pyrrolidine substituent.

-

(S)-Pyrrolidin-3-ol Ring: This saturated, chiral ring contains seven aliphatic protons. The presence of a stereocenter at C-3' renders the methylene protons on C-2', C-4', and C-5' diastereotopic.[1][2][3] This means that even protons attached to the same carbon atom are chemically non-equivalent and will exhibit different chemical shifts.[2] The protons are designated as H-2'a/H-2'b, H-3', H-4'a/H-4'b, and H-5'a/H-5'b.

-

Hydroxyl Proton: The proton of the alcohol group (-OH) is also present.

A full structural analysis requires predicting the specific resonance for each of these protons.

Predicted ¹H NMR Spectrum Analysis

The following is a detailed prediction of the ¹H NMR spectrum of (S)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol, typically recorded in a solvent like deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Aromatic Region (δ 6.5–8.5 ppm)

The pyridine ring protons are expected to appear in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom.

-

H-6 (δ ~8.1-8.3 ppm, Doublet): This proton is ortho to the ring nitrogen, which exerts a strong deshielding effect, pushing it furthest downfield.[4] It will appear as a doublet due to coupling with H-4. The typical meta coupling constant in pyridine rings (⁴J) is small, around 2-3 Hz.

-

H-4 (δ ~7.5-7.7 ppm, Doublet of Doublets): This proton is coupled to both H-3 (ortho-coupling, ³J ≈ 8-9 Hz) and H-6 (meta-coupling, ⁴J ≈ 2-3 Hz). The combined couplings will result in a doublet of doublets.

-

H-3 (δ ~6.4-6.6 ppm, Doublet): This proton is ortho to the electron-donating pyrrolidinyl group and will be the most upfield of the aromatic protons. It will appear as a doublet due to ortho-coupling with H-4 (³J ≈ 8-9 Hz).

Aliphatic Region (δ 1.8–4.5 ppm)

The pyrrolidine ring protons present a more complex system due to the chiral center at C-3' and the resulting diastereotopicity. This leads to distinct signals for geminal protons (protons on the same carbon).

-

H-3' (δ ~4.3-4.5 ppm, Multiplet): This proton is attached to the carbon bearing the hydroxyl group. The electronegative oxygen atom deshields this proton significantly. It will be split by the adjacent diastereotopic protons on C-2' and C-4', resulting in a complex multiplet.

-

H-5'a and H-5'b (δ ~3.4-3.7 ppm, Multiplets): These diastereotopic protons are on the carbon adjacent to the pyridine nitrogen. They are deshielded by the nitrogen and will appear as two separate multiplets. They will exhibit geminal coupling to each other (²J ≈ 10-12 Hz) and vicinal coupling to the H-4' protons.

-

H-2'a and H-2'b (δ ~3.2-3.5 ppm, Multiplets): These protons are also diastereotopic and adjacent to the nitrogen. Their chemical environment is similar to the H-5' protons, and they will also appear as two distinct multiplets due to geminal and vicinal couplings.

-

H-4'a and H-4'b (δ ~1.9-2.2 ppm, Multiplets): These diastereotopic protons are further from the deshielding nitrogen and oxygen atoms, and therefore resonate at a more upfield position. They will appear as two separate, complex multiplets due to geminal coupling and vicinal coupling to H-3' and the H-5' protons.

Hydroxyl Proton (δ variable, Broad Singlet)

-

-OH (Variable, Broad Singlet): The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature.[5] It often appears as a broad singlet and may not show coupling to adjacent protons due to rapid chemical exchange.[5] To confirm its assignment, a D₂O exchange experiment can be performed, which will cause the -OH peak to disappear.[5]

Summary of Predicted Spectral Data

The predicted ¹H NMR data is summarized in the table below.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-6 | 8.1 – 8.3 | Doublet (d) | ⁴J ≈ 2-3 |

| H-4 | 7.5 – 7.7 | Doublet of Doublets (dd) | ³J ≈ 8-9, ⁴J ≈ 2-3 |

| H-3 | 6.4 – 6.6 | Doublet (d) | ³J ≈ 8-9 |

| H-3' | 4.3 – 4.5 | Multiplet (m) | - |

| H-5'a, H-5'b | 3.4 – 3.7 | Multiplets (m) | - |

| H-2'a, H-2'b | 3.2 – 3.5 | Multiplets (m) | - |

| H-4'a, H-4'b | 1.9 – 2.2 | Multiplets (m) | - |

| -OH | Variable | Broad Singlet (br s) | - |

Visualization of J-Coupling Network

The through-bond connectivity that gives rise to the splitting patterns can be visualized using a coupling diagram. This illustrates the key scalar (J) coupling interactions within the molecule.

Caption: J-Coupling pathways in (S)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol.

Experimental Protocol for ¹H NMR Spectrum Acquisition

This protocol outlines a self-validating system for obtaining a high-quality ¹H NMR spectrum.

Sample Preparation

-

Analyte Mass: Accurately weigh 5-10 mg of (S)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol.[6][7] For routine ¹H NMR, this concentration provides an excellent signal-to-noise ratio in a reasonable time.[6]

-

Solvent Selection: Choose a high-purity deuterated solvent in which the compound is fully soluble. DMSO-d₆ is a good choice for compounds with hydroxyl groups due to its ability to form hydrogen bonds and slow down proton exchange, sometimes allowing for the observation of -OH couplings. CDCl₃ is also commonly used.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent inside a clean, dry vial.[6]

-

Filtration: To ensure a homogeneous magnetic field (B₀), the sample must be free of particulate matter. Filter the solution through a small plug of glass wool or a syringe filter directly into a high-quality 5 mm NMR tube.[8]

-

Internal Standard (Optional but Recommended): While the residual solvent peak can be used for referencing, adding a small amount of an internal standard like tetramethylsilane (TMS) ensures the highest accuracy for chemical shift referencing (δ = 0.00 ppm).

NMR Instrument Setup and Data Acquisition

-

Spectrometer: A spectrometer with a field strength of 400 MHz or higher is recommended for resolving the complex multiplets in the aliphatic region.

-

Insertion and Locking: Insert the sample into the magnet. The instrument's software will "lock" onto the deuterium signal of the solvent, which stabilizes the magnetic field.

-

Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field across the sample volume. This is critical for obtaining sharp, symmetrical peaks and high resolution.[8]

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence (e.g., zg30) is typically used.

-

Number of Scans (NS): 16 to 64 scans are usually sufficient for a sample of this concentration.

-

Relaxation Delay (D1): A delay of 1-2 seconds is generally adequate to allow for near-complete relaxation of the protons between pulses.

-

Acquisition Time (AQ): An acquisition time of 2-4 seconds ensures good digital resolution.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

-

Data Processing

-

Fourier Transform (FT): The raw data (Free Induction Decay, FID) is converted into the frequency-domain spectrum via a Fourier Transform.

-

Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical).

-

Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).

-

Integration: Integrate the area under each peak. The relative integral values should correspond to the number of protons giving rise to that signal (e.g., the aromatic protons should integrate to 1H each, while the -OH proton also integrates to 1H).

Advanced Structural Confirmation

For unambiguous assignment of all proton signals, especially the complex, overlapping multiplets of the diastereotopic protons, further 2D NMR experiments are highly recommended:

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (³J and ⁴J couplings).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom to which it is directly attached.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is invaluable for mapping out the complete molecular skeleton.

Conclusion

The ¹H NMR spectrum of (S)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol is rich with structural information. A thorough understanding of chemical shift theory, spin-spin coupling, and the principles of stereochemistry allows for a detailed and accurate prediction of the spectrum. The aromatic region provides clear signals characteristic of a 2,5-disubstituted pyridine ring. The aliphatic region, while more complex due to the diastereotopic nature of the methylene protons, offers a definitive fingerprint of the chiral pyrrolidinol moiety. By following the robust experimental protocol outlined in this guide, researchers can confidently acquire high-quality data to verify the identity, purity, and structure of this important chemical entity, thereby ensuring the integrity of their research and development efforts.

References

-

Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved from [Link]

-

Reich, H. J. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. University of Wisconsin. Retrieved from [Link]

-

ResearchGate. (n.d.). Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400.... Retrieved from [Link]

-

Starkey, L. S. (n.d.). 1H NMR Chemical Shifts. Chemistry Connected. Retrieved from [Link]

-

ResearchGate. (n.d.). New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. Retrieved from [Link]

-

ResearchGate. (n.d.). Estimation of the total range of 1JCC couplings in heterocyclic compounds: Pyridines and their N-oxides, the experimental and DFT studies. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

National Institutes of Health. (2023, December 7). Ortho‐Substituent Effects on Halogen Bond Geometry for N‐Haloimide⋯2‐Substituted Pyridine Complexes. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Facile Access to α-Aryl Substituted Pyrrolidines. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Modgraph. (2004, February 18). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). J-Coupling (Scalar). Retrieved from [Link]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, February 11). 5.5: Chemical Shift. Retrieved from [Link]

-

ResearchGate. (2016, April 27). On NH NMR Chemical Shifts, Part I. Retrieved from [Link]

-

Revue Roumaine de Chimie. (n.d.). 1H NMR AND CONFORMATIONAL ANALYSIS OF DIASTEREOTOPIC METHYLENE PROTONS IN ACHIRAL FLEXIBLE MOLECULES. Retrieved from [Link]

-

MDPI. (n.d.). Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters. Retrieved from [Link]

-

PubMed Central. (n.d.). Developing and Standardizing a Protocol for Quantitative Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy of Saliva. Retrieved from [Link]

-

California Institute of Technology. (n.d.). V J-Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, February 11). 5.5: Chemical Shift. Retrieved from [Link]

-

ACG Publications. (n.d.). Records of Natural Products-SI. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. revroum.lew.ro [revroum.lew.ro]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemistryconnected.com [chemistryconnected.com]

- 6. organomation.com [organomation.com]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. publish.uwo.ca [publish.uwo.ca]

A Comprehensive Technical Guide to (S)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol for Drug Discovery Professionals

This in-depth guide serves as a technical resource for researchers, medicinal chemists, and drug development professionals interested in the synthesis, characterization, and potential applications of the chiral scaffold, (S)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol. This molecule represents a valuable building block in the design of novel therapeutics, leveraging the structural and electronic properties of both the pyrrolidine and 5-bromopyridine moieties.

Introduction: The Strategic Importance of the Pyrrolidine Scaffold

The five-membered pyrrolidine ring is a cornerstone in medicinal chemistry, offering a unique combination of properties that make it a highly sought-after structural motif in drug design.[1][2] Its non-planar, three-dimensional structure allows for a more thorough exploration of pharmacophore space compared to flat aromatic systems.[2] This inherent chirality and conformational flexibility are critical for establishing precise, high-affinity interactions with biological targets.[1] The pyrrolidine scaffold is present in a wide array of natural products and clinically approved drugs, demonstrating its broad therapeutic relevance.[2][3]

The incorporation of a 5-bromopyridine substituent introduces specific electronic features and a vector for further chemical modification. The bromine atom can participate in halogen bonding, a non-covalent interaction of growing importance in rational drug design, and serves as a handle for cross-coupling reactions to introduce additional complexity and modulate biological activity.

This guide will provide a detailed examination of (S)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol, from its stereoselective synthesis to its analytical characterization and potential therapeutic applications.

Enantioselective Synthesis: A Proposed Pathway

While numerous methods exist for the synthesis of substituted pyrrolidines, a robust and stereocontrolled route to the (S)-enantiomer of 1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol is paramount for its application in drug discovery. The following proposed synthesis is based on established chemical principles and related literature precedents, providing a reliable pathway for obtaining the target compound with high enantiopurity.

The synthetic strategy commences with a nucleophilic aromatic substitution (SNAr) reaction between 2,5-dibromopyridine and (S)-3-hydroxypyrrolidine. The chirality is introduced from a commercially available chiral starting material, ensuring the desired stereochemistry in the final product.

Caption: Proposed synthetic workflow for (S)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol.

Detailed Experimental Protocol

Reaction Scheme:

2,5-Dibromopyridine + (S)-3-Hydroxypyrrolidine --(Diisopropylethylamine, DMSO, Heat)--> (S)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol

Materials and Reagents:

-

2,5-Dibromopyridine

-

(S)-3-Hydroxypyrrolidine

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2,5-dibromopyridine (1.0 eq) in anhydrous DMSO, add (S)-3-hydroxypyrrolidine (1.2 eq) followed by N,N-diisopropylethylamine (2.0 eq).

-

Heat the reaction mixture to 120 °C and stir for 16 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford (S)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol.

Justification of Experimental Choices:

-

Solvent: DMSO is a polar aprotic solvent that is well-suited for SNAr reactions, as it can solvate the cationic intermediate and does not interfere with the nucleophile.

-

Base: DIPEA is a non-nucleophilic base used to scavenge the HBr generated during the reaction, driving the equilibrium towards the product.

-

Temperature: Elevated temperatures are often necessary to overcome the activation energy of SNAr reactions on electron-deficient pyridine rings.

-

Purification: Flash column chromatography is a standard and effective method for purifying organic compounds of moderate polarity.

Analytical Characterization: Ensuring Purity and Identity

Thorough analytical characterization is crucial to confirm the structure, purity, and stereochemical integrity of the synthesized (S)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₁BrN₂O | [4] |

| Molecular Weight | 243.10 g/mol | [4] |

| Appearance | Off-white to pale yellow solid | [4] |

| Purity (typical) | ≥95% | [4] |

| CAS Number | 1159816-64-4 | [4] |

Spectroscopic and Chromatographic Data

The following table summarizes the expected analytical data for (S)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol.

| Analytical Technique | Expected Results |

| ¹H NMR | Signals corresponding to the protons on the pyridine and pyrrolidine rings. The chemical shifts and coupling constants will be indicative of the substitution pattern and stereochemistry. |

| ¹³C NMR | Resonances for all nine carbon atoms in the molecule, consistent with the proposed structure. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated exact mass, along with characteristic isotopic patterns for the bromine atom. |

| Chiral HPLC | A single major peak indicating high enantiomeric excess of the (S)-enantiomer. |

Representative Mass Spectrometry Data:

| Adduct | Calculated m/z |

| [M+H]⁺ | 243.0131 / 245.0111 |

| [M+Na]⁺ | 265.0050 / 267.0030 |

The presence of two peaks with an intensity ratio of approximately 1:1 is characteristic of a monobrominated compound.

Caption: A typical analytical workflow for the characterization of the target compound.

Applications in Drug Discovery and Development

The unique structural features of (S)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol make it a highly attractive scaffold for the development of novel therapeutic agents across various disease areas. The pyrrolidine moiety can act as a key pharmacophore, while the 5-bromopyridine ring provides a platform for diversification and optimization of drug-like properties.

Potential Therapeutic Targets

Derivatives of bromopyridines and pyrrolidines have shown activity against a wide range of biological targets. Based on existing literature, (S)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol could serve as a starting point for the development of inhibitors for:

-

Kinases: The pyridine nitrogen can act as a hydrogen bond acceptor, a common interaction motif in kinase inhibitor binding.

-

G-Protein Coupled Receptors (GPCRs): The chiral pyrrolidinol core can provide the necessary three-dimensional arrangement of functional groups to interact with the complex binding pockets of GPCRs.

-

Ion Channels: The overall scaffold can be elaborated to modulate the function of various ion channels.

-

Enzymes: The hydroxyl group can be functionalized to introduce moieties that interact with the active sites of various enzymes.

Structure-Activity Relationship (SAR) Studies

(S)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol is an excellent starting point for systematic SAR exploration.[5] Key modifications could include:

-

Modification of the Hydroxyl Group: Esterification, etherification, or replacement with other functional groups can probe the importance of this hydrogen bond donor/acceptor.

-

Substitution on the Pyrrolidine Ring: Introduction of substituents on the pyrrolidine ring can explore additional binding interactions and modulate physicochemical properties.

-

Modification of the Bromopyridine Ring: The bromine atom can be replaced with other groups via cross-coupling reactions to investigate the impact of electronics and sterics on biological activity.

Caption: A conceptual diagram illustrating potential avenues for SAR studies.

Conclusion

(S)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol is a valuable and versatile building block for modern drug discovery. Its synthesis can be achieved through a stereocontrolled route, and its structure can be rigorously confirmed using standard analytical techniques. The combination of a chiral, three-dimensional pyrrolidine core with a functionalizable bromopyridine moiety provides a rich platform for the design and optimization of novel drug candidates with the potential to address a wide range of therapeutic needs. This guide provides a solid foundation for researchers to embark on the exploration of this promising chemical scaffold.

References

- (2S)-1-[(5-bromopyridin-2-yl)methyl]pyrrolidine-2-carboxylic acid - Smolecule. (2023, August 26).

- 1-(5-bromopyridin-2-yl)pyrrolidin-3-ol 95% - Advanced ChemBlocks. (n.d.).

-

Petukhov, P. A., Zhang, M., Johnson, K. J., Tella, S. R., & Kozikowski, A. P. (2001). Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles. Bioorganic & Medicinal Chemistry Letters, 11(16), 2079–2083. [Link]

- Enantioselective Synthesis of the Pyrrolidine Core of Endothelin Antagonist ABT‐627 (Atrasentan) via 1,2‐Oxazines. (2003). European Journal of Organic Chemistry, 2003(15), 2841-2849.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Molecules, 26(21), 6449.

- Feature-Based Molecular Networking Discovery of Bromopyrrole Alkaloids from the Marine Sponge Agelas dispar. (2022). Marine Drugs, 20(4), 269.

- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). Molecules, 27(15), 4887.

- Preparation method of ABT-199 intermediate. (2018).

- Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. (2024). Molecules, 29(23), 5601.

- Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). Molecules, 27(16), 5096.

- Application Notes and Protocols for the Synthesis of Spleen Tyrosine Kinase (Syk) Inhibitors Utilizing (S)-3-Acetyl-1-Boc-pyrrolidine. (n.d.). Benchchem.

- (S)-(1-Pyrrolidin-2-ylmethyl)quinuclidin-1-ium Bromide. (2022). Molbank, 2022(3), M1494.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Molecules, 26(21), 6449.

- Synthesis and biological activity of endomorphin-2 analogues containing isoproline, oxopiperadine or oxopyrrolidine ring in position 2. (2005). Journal of Peptide Science, 11(11), 729-735.

- Application Notes and Protocols for the Synthesis of Imidazopyridines using 2,3-Diamino-5-bromopyridine. (n.d.). Benchchem.

- Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds. (2022). Molecules, 27(21), 7436.

- Biological activities of quinoline derivatives. (2009). Mini Reviews in Medicinal Chemistry, 9(14), 1648–1654.

- Studies on the Enantioselective Synthesis of E-Ethylidene-bearing Spiro[indolizidine-1,3′-oxindole] Alkaloids. (2021). Molecules, 26(2), 430.

- A Series of New Pyrrole Alkaloids with ALR2 Inhibitory Activities from the Sponge Stylissa massa. (2022). Marine Drugs, 20(7), 458.

- Synthetic Routes to Approved Drugs Containing a Spirocycle. (2023). Molecules, 28(10), 4209.

- 1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol. (n.d.). CymitQuimica.

- 2D QSAR studies on a series of (4 S ,5 R )-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one as CETP inhibitors. (2017). SAR and QSAR in Environmental Research, 28(6), 481-497.

- Exploring the Frontiers of Medicinal Chemistry: Bridging Science and Healing. (2024). Journal of Medicinal and Organic Chemistry, 7(3), 199-200.

Sources

- 1. Structure-activity relationships of a series of pyrrolo[3,2-d]pyrimidine derivatives and related compounds as neuropeptide Y5 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 1-(5-bromopyridin-2-yl)pyrrolidin-3-ol 95% | CAS: 1159816-64-4 | AChemBlock [achemblock.com]

- 5. Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Discovery of Novel Pyrrolidine-Based Inhibitors

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Appeal of the Pyrrolidine Scaffold

In the landscape of medicinal chemistry, few scaffolds offer the versatility and proven success of the five-membered pyrrolidine ring.[1][2][3] This saturated heterocycle is a cornerstone of numerous natural products, alkaloids, and FDA-approved drugs, owing to its unique stereochemical and conformational properties.[4][5] Unlike flat, aromatic systems, the sp³-hybridized carbons of the pyrrolidine ring allow it to adopt non-planar conformations, a phenomenon known as "pseudorotation".[1][3][6] This inherent three-dimensionality provides an exceptional framework for exploring pharmacophore space, enabling chemists to design ligands that can interact with complex protein binding sites with high specificity.[1][3][5]

This guide eschews a conventional, linear narrative. Instead, it is structured to mirror the iterative and interconnected nature of a modern drug discovery campaign. We will journey through the strategic imperatives of target selection, the creative spark of hit identification, the meticulous craft of synthetic chemistry, and the rigorous process of lead optimization, all centered on this remarkable scaffold. Our focus will be on the causality behind the science—why specific strategies are chosen and how they lead to the development of potent and selective inhibitors.

Chapter 1: Strategic Foundation - Target Identification and Validation

The journey to a novel inhibitor does not begin with a molecule, but with a deep understanding of biology. The selection of a biological target is the most critical decision in a drug discovery program, dictating the assays, models, and ultimate therapeutic hypothesis. Pyrrolidine-based inhibitors have shown efficacy against a wide array of targets, including enzymes like Dipeptidyl Peptidase-IV (DPP-IV), Matrix Metalloproteinases (MMPs), and viral proteases, as well as receptors like the chemokine receptor CXCR4.[2][7]

Causality of Target Selection:

The choice of target is driven by a confluence of factors:

-

Unmet Medical Need: Is the target implicated in a disease with inadequate treatment options?

-

Biological Rationale: Is there robust genetic or pathological evidence linking the target to the disease? For instance, the enzyme N-acylethanolamine acid amidase (NAAA) is a key regulator of the anti-inflammatory lipid mediator PEA; inhibiting it is a validated strategy for pain and inflammation.[8]

-

"Druggability": Does the target possess a binding pocket amenable to small-molecule intervention? Targets like the Hepatitis C Virus (HCV) NS3/4A serine protease have well-defined active sites that have been successfully targeted by pyrrolidine-containing drugs.[4][9]

-

Assay Feasibility: Can the target's activity be reliably measured in a high-throughput format?

Workflow for Target Validation:

A target is merely a hypothesis until validated. This process confirms that modulating the target will produce the desired therapeutic effect.

Caption: High-level workflow for target validation.

Chapter 2: The Spark of Discovery - Hit Identification Strategies